molecular formula C8H6ClF3N2O2 B6161546 ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate CAS No. 1027059-34-2

ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B6161546
CAS No.: 1027059-34-2
M. Wt: 254.6
InChI Key:
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Description

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine and trifluoromethyl groups

Mechanism of Action

Target of Action

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a compound with potential applications in scientific research and industry They are used in the protection of crops from pests and have been found to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Biochemical Pathways

, suggesting that they may affect pathways related to inflammation and neuronal protection.

Pharmacokinetics

It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

, suggesting that they may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate can be synthesized starting from 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The hydroxyl group is replaced by chlorine using phosphorus oxychloride (POCl3) under reflux conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as ethyl 2-amino-6-(trifluoromethyl)pyrimidine-4-carboxylate can be formed.

    Coupling Products: Biaryl compounds when used in Suzuki-Miyaura reactions.

Scientific Research Applications

Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

1027059-34-2

Molecular Formula

C8H6ClF3N2O2

Molecular Weight

254.6

Purity

95

Origin of Product

United States

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